molecular formula C18H20INO2 B12477702 N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B12477702
M. Wt: 409.3 g/mol
InChI Key: QCIYCNXWDRQWOM-UHFFFAOYSA-N
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Description

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound characterized by the presence of an iodine atom, an isopropyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    Acylation: The acetamide group is introduced via an acylation reaction, often using acetic anhydride or acetyl chloride.

    Substitution: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate and its biological activity.

    Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: It is used in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The iodine atom and other functional groups play a crucial role in binding to these targets and modulating their activity. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-bromo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
  • N-[4-chloro-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide
  • N-[4-fluoro-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide

Uniqueness

N-[4-iodo-2-(propan-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The combination of the isopropyl and methoxy groups further enhances its properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20INO2

Molecular Weight

409.3 g/mol

IUPAC Name

N-(4-iodo-2-propan-2-ylphenyl)-2-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C18H20INO2/c1-12(2)16-11-14(19)6-9-17(16)20-18(21)10-13-4-7-15(22-3)8-5-13/h4-9,11-12H,10H2,1-3H3,(H,20,21)

InChI Key

QCIYCNXWDRQWOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC(=C1)I)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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